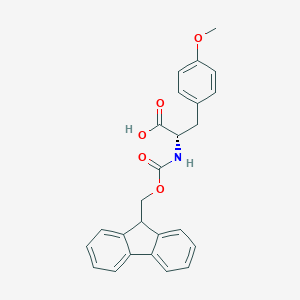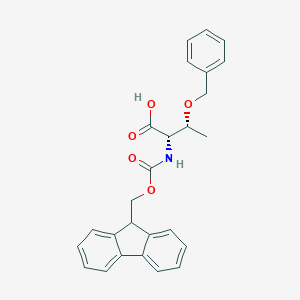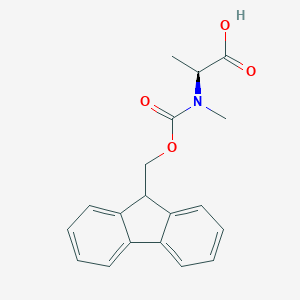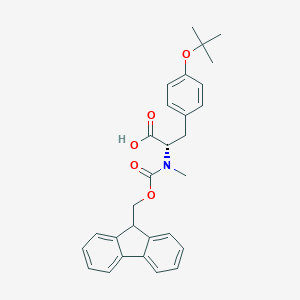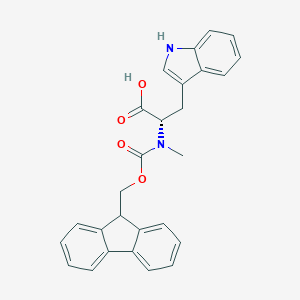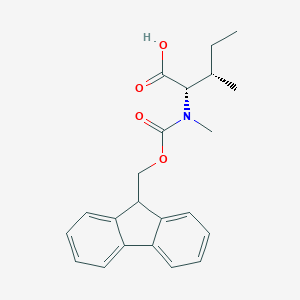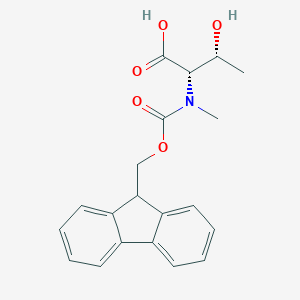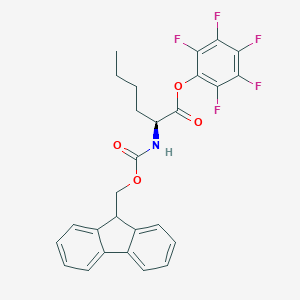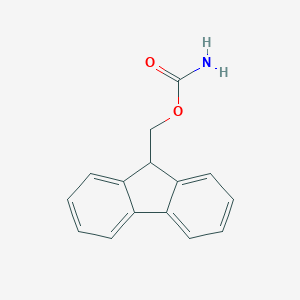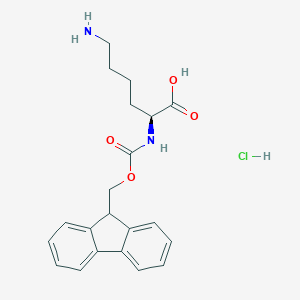
Fmoc-Phe(4-Boc2-guanidino)-OH
Übersicht
Beschreibung
Fmoc-Phe(4-Boc2-guanidino)-OH is a peptide that is used extensively in scientific research. This peptide is synthesized using a specific method that involves the use of various chemicals and reagents. The peptide has been found to have various biochemical and physiological effects and is used in many research applications.
Wissenschaftliche Forschungsanwendungen
Carbamate Conversion of Protected Guanidines : Rahman et al. (2021) explored the reactivity of carbamates to produce other carbamates or amidinoureas, highlighting the method's suitability and selectivity in achieving differently substituted/protected guanidines, including those with Fmoc protection (Rahman et al., 2021).
Hydrogelation of Fluorinated Fmoc-Phe Derivatives : Ryan et al. (2011) discussed the impact of C-terminal modification on the self-assembly and hydrogelation of fluorinated Fmoc-Phe derivatives. They found that the terminal carboxylic acid's charge state at different pH levels influenced the rigidity of hydrogels (Ryan et al., 2011).
Smart Hydrogel for Silver Nanoclusters : Roy and Banerjee (2011) demonstrated the use of N-terminally Fmoc-protected amino acid Fmoc-Phe-OH in forming a hydrogel that stabilizes fluorescent silver nanoclusters, highlighting its potential in nanotechnology applications (Roy & Banerjee, 2011).
Introduction of Fmoc and Alloc Protecting Groups : Khattab et al. (2010) described novel Fmoc/Alloc-oxime reagents for introducing Fmoc and Alloc protecting groups in peptide chemistry. Their study emphasizes the efficiency and purity of these methods in preparing Fmoc-amino acids (Khattab et al., 2010).
Cation-Modified Fmoc-Phe Derivatives : Rajbhandary et al. (2017) reported on C-terminal cation-modified Fmoc-Phe derivatives that self-assemble and form hydrogel networks without pH adjustment or organic cosolvents, offering new insights into hydrogel applications (Rajbhandary et al., 2017).
Hydrogel Incorporating Functionalized Carbon Nanotubes : Roy and Banerjee (2012) utilized an Fmoc-protected amino acid-based hydrogel to incorporate and disperse functionalized single-walled carbon nanotubes, demonstrating a novel approach to creating hybrid nanomaterials (Roy & Banerjee, 2012).
Electroaddressing of Amino-Acid Conjugates : Liu et al. (2011) explored the electroaddressing capabilities of fluorenyl-9-methoxycarbonyl-phenylalanine (Fmoc-Phe), demonstrating its potential in molecular electronics, biosensing, and nanobiotechnology (Liu et al., 2011).
Fluorinated Diphenylalanine Analogue Based Supergelators : Tiwari et al. (2020) designed fluorinated isomers of Fmoc-Phe to explore their hydrogelation ability, indicating their potential in drug delivery applications (Tiwari et al., 2020).
Eigenschaften
IUPAC Name |
(2S)-3-[4-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H40N4O8/c1-34(2,3)46-32(43)38-30(39-33(44)47-35(4,5)6)36-22-17-15-21(16-18-22)19-28(29(40)41)37-31(42)45-20-27-25-13-9-7-11-23(25)24-12-8-10-14-26(24)27/h7-18,27-28H,19-20H2,1-6H3,(H,37,42)(H,40,41)(H2,36,38,39,43,44)/t28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIEGZABLYKOZLG-NDEPHWFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC(=NC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H40N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
644.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Phe(4-Boc2-guanidino)-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



